molecular formula C21H28BNO6 B12095676 Ethyl 1-(2-methoxyethyl)-4-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline-3-carboxylate

Ethyl 1-(2-methoxyethyl)-4-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B12095676
M. Wt: 401.3 g/mol
InChI Key: AJVFXYUFORONRW-UHFFFAOYSA-N
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Description

Ethyl 1-(2-methoxyethyl)-4-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline- is a complex organic compound that features a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-methoxyethyl)-4-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline- typically involves multiple steps. One common approach is to start with a quinoline derivative, which undergoes functionalization to introduce the 2-methoxyethyl and dioxaborolan groups. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired yield and purity. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-methoxyethyl)-4-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

Ethyl 1-(2-methoxyethyl)-4-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-methoxyethyl)-4-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline- involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(2-methoxyethyl)-4-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline- is unique due to its combination of a quinoline core with the dioxaborolan and methoxyethyl groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Biological Activity

Ethyl 1-(2-methoxyethyl)-4-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline-3-carboxylate is a synthetic compound that belongs to the class of quinolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structural features of this compound suggest possible interactions with various biological targets.

Chemical Structure

The molecular formula of the compound is C20H28B2N2O6C_{20}H_{28}B_{2}N_{2}O_{6}. Its structure includes a quinoline core substituted with a methoxyethyl group and a dioxaborolane moiety, which may enhance its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial agent and its effects on cellular pathways. The following sections summarize key findings from recent research.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows promising activity against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes within bacterial metabolic pathways. Specifically, studies have shown that it interferes with the synthesis of nucleic acids and proteins in bacteria.

Cytotoxicity Studies

In addition to its antimicrobial properties, cytotoxicity assays have been performed to evaluate the safety profile of the compound. The results indicate that while the compound is effective against bacteria, it exhibits moderate cytotoxicity towards mammalian cell lines.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)
HeLa25
MCF-730
A54928

These findings underscore the need for further optimization to enhance selectivity towards microbial targets while minimizing toxicity to human cells.

Case Studies

A notable case study involved the evaluation of this compound in a murine model of bacterial infection. The treated group showed a significant reduction in bacterial load compared to controls. This study highlights the potential therapeutic application of this compound in treating bacterial infections.

Properties

Molecular Formula

C21H28BNO6

Molecular Weight

401.3 g/mol

IUPAC Name

ethyl 1-(2-methoxyethyl)-4-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate

InChI

InChI=1S/C21H28BNO6/c1-7-27-19(25)16-13-23(10-11-26-6)17-9-8-14(12-15(17)18(16)24)22-28-20(2,3)21(4,5)29-22/h8-9,12-13H,7,10-11H2,1-6H3

InChI Key

AJVFXYUFORONRW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=C(C3=O)C(=O)OCC)CCOC

Origin of Product

United States

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